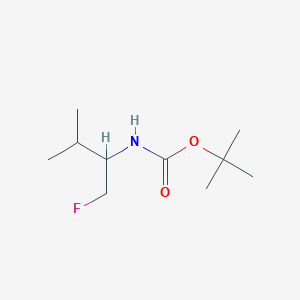

N-Boc-1-fluoro-3-methyl-2-butylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-1-fluoro-3-methyl-2-butylamine, also known as tert-butyl N-(1-fluoro-3-methylbutan-2-yl)carbamate, is a research chemical with the molecular formula C10H20FNO2 and a molecular weight of 205.27 . It is used as a building block in various chemical reactions .

Synthesis Analysis

The formation of Boc-protected amines, such as this compound, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of this compound includes a fluorine atom attached to a carbon atom, which is part of a butyl chain. This chain is attached to a carbamate group, which includes a nitrogen atom bonded to a carbonyl group and an oxygen atom bonded to a tert-butyl group .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, it can be used in an orthogonal protection strategy using a base-labile protection group such as Fmoc . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis

This compound has a molecular weight of 205.27 and a molecular formula of C10H20FNO2 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Asymmetric Synthesis of Fluorinated Amino Acids

N-Boc-1-fluoro-3-methyl-2-butylamine has been utilized in the asymmetric synthesis of α-fluorinated α-amino acid derivatives. The process involves asymmetric alkylation, followed by deprotection and hydrolysis steps to yield fluorinated enoic acids. This pathway is significant for producing compounds with potential medicinal chemistry applications (Shendage et al., 2005).

Synthesis of Cyclic Fluorinated Beta-Amino Acids

The compound's versatility is also demonstrated in the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid. This novel amino acid acts as a building block in medicinal chemistry, highlighting the role of this compound in facilitating the creation of new therapeutic agents (Van Hende et al., 2009).

Polymer Chemistry Applications

In polymer chemistry, the tert-butoxycarbonyl (BOC) group, a component of this compound, is utilized for the protection of functional groups during polymerization. The study of the thermal decomposition behavior of methacrylate polymers containing the BOC moiety provides insights into the synthesis and stability of novel polymeric materials (Jing et al., 2019).

Organo-Catalysis

The compound finds application in organo-catalysis, where ionic liquids based on the 1-alkyl-3-methylimidazolium cation, a related structure, facilitate the N-tert-butyloxycarbonylation of amines. This process is crucial for the selective formation of protected amines in the synthesis of pharmaceuticals and fine chemicals (Sarkar et al., 2011).

Synthetic Intermediate for Antidiabetic Agents

Furthermore, this compound serves as a key chiral intermediate in the synthesis of repaglinide, an antidiabetic medication. This application underscores its importance in the pharmaceutical industry, demonstrating the compound's role in the development of treatments for chronic conditions (Xian, 2012).

Antimicrobial Polymethacrylate Derivatives

The tert-butoxycarbonyl-protected polymethacrylate derivatives, related to the chemical structure of this compound, have been explored for their antimicrobial properties. This research contributes to the development of new antimicrobial agents that can be used in healthcare and material science (Kuroda & DeGrado, 2005).

Safety and Hazards

While specific safety and hazard information for N-Boc-1-fluoro-3-methyl-2-butylamine was not found in the search results, general safety measures for handling similar chemicals include avoiding breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Propriétés

IUPAC Name |

tert-butyl N-(1-fluoro-3-methylbutan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20FNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZQMGKPXMKPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CF)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2614049.png)

![1-Ethyl-3-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2614056.png)

![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2614059.png)